REACTION_CXSMILES
|
[Br-].C([N+:9]1[CH:14]=[CH:13][C:12]([C:15]([O:17]CC)=[O:16])=[CH:11][CH:10]=1)C1C=CC=CC=1.[BH4-].[Na+].[Cl:22]C(OCC)=O>C(O)C.O>[ClH:22].[C:15]([OH:17])(=[O:16])[C:12]1[CH2:13][CH2:14][NH:9][CH2:10][CH:11]=1 |f:0.1,2.3,7.8|
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Name
|
|
Quantity
|
580 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(C1=CC=CC=C1)[N+]1=CC=C(C=C1)C(=O)OCC
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Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
74.9 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
215 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
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Type
|
CUSTOM
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Details
|
The reaction mixture is stirred at 10° C. for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
is kept at a temperature below 10° C
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in chloroform
|
Type
|
WASH
|
Details
|
The mixture is washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in chloroform (500 ml)
|
Type
|
TEMPERATURE
|
Details
|
under reflux over a period of one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is further refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue are added conc. hydrochloric acid (504 g) and water (150 g)
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue is added isopropyl alcohol (500 ml)
|
Type
|
STIRRING
|
Details
|
the mixture is stirred
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals are collected by filtration with suction
|
Type
|
WASH
|
Details
|
washed with a small amount of ether
|
Type
|
CUSTOM
|
Details
|
dried with air
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C1=CCNCC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151.7 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |